molecular formula CH3Au B15416610 Gold(1+) methanide CAS No. 128444-79-1

Gold(1+) methanide

Cat. No.: B15416610
CAS No.: 128444-79-1
M. Wt: 212.001 g/mol
InChI Key: ANYMQYWBWSHVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold(1+) methanide, a hypothetical or sparsely studied organogold compound, is theorized to consist of a gold(I) cation (Au⁺) coordinated to a methanide ligand (CH₃⁻). In organometallic chemistry, methanide ligands (monoanionic, CH₃⁻) and methanediide ligands (dianionic, CH₂²⁻) are known to exhibit distinct bonding behaviors with metal centers due to their charge differences. For example, in rare earth complexes, methanediide ligands form shorter metal-carbon bonds than methanide ligands due to stronger electrostatic interactions with the metal center . Gold(I) complexes typically adopt linear geometries due to relativistic effects, and their reactivity in catalysis (e.g., in alkene or allene functionalization) often involves transient organogold intermediates . This compound may serve as a reactive intermediate in such processes, though its isolation remains challenging.

Properties

CAS No.

128444-79-1

Molecular Formula

CH3Au

Molecular Weight

212.001 g/mol

IUPAC Name

carbanide;gold(1+)

InChI

InChI=1S/CH3.Au/h1H3;/q-1;+1

InChI Key

ANYMQYWBWSHVDG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Au+]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bond Length Trends : Rare earth methanides (e.g., Ce³⁺) exhibit longer metal-carbon bonds (~2.8 Å) compared to transition metals like Ag⁺ (~2.3–2.5 Å) due to differences in ionic radii and electrostatic interactions. Gold(I), with its larger relativistic contraction, may form shorter Au–C bonds (~2.1–2.3 Å), though experimental validation is needed.
  • Ligand Charge Effects : Methanediide ligands (CH₂²⁻) in rare earth complexes form shorter bonds than methanides (CH₃⁻) due to higher charge density . For Au⁺, ligand charge would similarly influence bond strength and geometry.

Reactivity and Stability

  • Rare Earth Methanides : Stable in solid-state but sensitive to moisture and oxygen. Reactivity is dominated by ligand substitution and redox processes .
  • Silver Methanide : Highly reactive; typically stabilized in cryogenic matrices or via bulky ligands .
  • Gold(I) Methanide : Likely more reactive than silver analogs due to Au⁺'s stronger soft-acid character. Its transient existence in catalytic cycles (e.g., in gold-catalyzed C–H functionalization) could explain its elusive nature .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Gold(1+) methanide, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves controlled ligand-exchange reactions under inert atmospheres (e.g., Schlenk line techniques) to prevent oxidation. Key steps include:

  • Using Au(I) precursors like [AuCl(PPh₃)] with methanide ligands (e.g., CH₃⁻ sources).
  • Monitoring reaction progress via ³¹P NMR to track ligand displacement .
  • Purification via recrystallization in non-polar solvents (e.g., hexane/dichloromethane mixtures).
  • Reproducibility requires strict moisture/oxygen exclusion and calibration of spectroscopic instruments (e.g., IR for Au–C bond confirmation at ~450–500 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves Au–C bond lengths and coordination geometry. Ensure low-temperature data collection (<150 K) to minimize thermal disorder .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methanide proton environments, while ³¹P NMR confirms phosphine ligand dissociation. Use deuterated solvents (e.g., CD₂Cl₂) to avoid signal interference .
  • Raman spectroscopy : Detects Au–C stretching modes (complementary to IR) with laser excitation tuned to avoid sample degradation .

Q. How should researchers design experiments to assess this compound’s reactivity with nucleophiles?

  • Methodological Answer :

  • Define variables: Vary nucleophile strength (e.g., PR₃ vs. N-heterocyclic carbenes) and solvent polarity (THF vs. toluene).
  • Use stopped-flow UV-Vis spectroscopy to track reaction kinetics under pseudo-first-order conditions .
  • Include controls (e.g., Au(I) precursor alone) to distinguish ligand-driven vs. methanide-specific reactivity .

Advanced Research Questions

Q. How can computational models predict the thermodynamic stability and electronic structure of this compound?

  • Methodological Answer :

  • Employ density functional theory (DFT) with relativistic corrections (e.g., ZORA formalism) to account for Au’s heavy-atom effects.
  • Validate calculations against experimental crystallographic data (bond lengths ±0.02 Å) and NMR chemical shifts .
  • Use Natural Bond Orbital (NBO) analysis to quantify Au→C π-backbonding contributions, which stabilize the methanide ligand .

Q. What strategies resolve discrepancies in reported cross-section data for this compound’s alpha-induced reactions?

  • Methodological Answer :

  • Conduct meta-analysis of existing studies using criteria from : prioritize peer-reviewed datasets with error margins <10% and standardized detectors (e.g., Ge(Li) vs. Si(Li)) .
  • Replicate experiments under identical conditions (beam energy, target thickness) and apply hybrid model frameworks (e.g., TALYS code) to compare theoretical vs. experimental cross-sections .

Q. How can systematic reviews synthesize conflicting mechanistic studies on this compound’s catalytic activity?

  • Methodological Answer :

  • Define a gold-standard article set ( ) using inclusion criteria: peer-reviewed studies with full kinetic/mechanistic data (e.g., Eyring plots, isotopic labeling).
  • Apply PRISMA guidelines for data extraction and quality assessment (e.g., risk of bias in kinetic measurements) .
  • Use Bayesian statistics to weight studies by sample size and methodological rigor (e.g., in situ vs. ex situ characterization) .

Q. What advanced error-analysis methods address uncertainties in Au–C bond characterization?

  • Methodological Answer :

  • For crystallography: Refine structures using Hirshfeld atom refinement (HAR) to account for relativistic effects on electron density .
  • For spectroscopy: Apply Monte Carlo simulations to quantify uncertainty in vibrational mode assignments (e.g., Au–C vs. Au–P contributions in IR spectra) .

Tables for Reference

Technique Application Key Parameters
X-ray CrystallographyAu–C bond geometryResolution <0.8 Å, R₁ <5%
³¹P NMRLigand dissociation kineticsδ 35–45 ppm (free PPh₃), 500 MHz magnet
DFT CalculationsElectronic structure predictionB3LYP-D3BJ/def2-TZVP basis set

Citations

  • Experimental replication and error analysis:
  • Computational validation:
  • Systematic review methodologies:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.